REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.[N+:7]([O-])([OH:9])=[O:8].S(=O)(=O)(O)O>O>[CH3:1][C:2]1[NH:3][C:4]([N+:7]([O-:9])=[O:8])=[CH:5][N:6]=1
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 kg
|
Type
|
reactant
|
Smiles
|
CC=1NC=CN1
|
Name
|
|
Quantity
|
24 L
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by simultaneous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
that the temperature was maintained at 70°
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
a constant temperature was maintained
|
Type
|
STIRRING
|
Details
|
the solution was continually stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
after a clear diminution of the reaction
|
Type
|
TEMPERATURE
|
Details
|
a slow increase of temperature, degree by degree in one minute
|
Duration
|
1 min
|
Type
|
CUSTOM
|
Details
|
was allowed until a temperature of 110°
|
Type
|
TEMPERATURE
|
Details
|
The mixture was maintained at this temperature for 15 minutes more
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the flow of the cooling water was terminated
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the reacting mixture raised by itself
|
Type
|
CUSTOM
|
Details
|
a temperature of 138°
|
Type
|
WAIT
|
Details
|
At this temperature the reaction was completed in 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
DISTILLATION
|
Details
|
by distilling off about 3 liters, mainly water and nitric acid (i.e. diluted nitric acid), whereby after this treatment the
|
Type
|
TEMPERATURE
|
Details
|
cooling of the mixture
|
Type
|
ADDITION
|
Details
|
following charge
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=CN1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.[N+:7]([O-])([OH:9])=[O:8].S(=O)(=O)(O)O>O>[CH3:1][C:2]1[NH:3][C:4]([N+:7]([O-:9])=[O:8])=[CH:5][N:6]=1
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8 kg
|
Type
|
reactant
|
Smiles
|
CC=1NC=CN1
|
Name
|
|
Quantity
|
24 L
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
10 L
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
by simultaneous stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
provided with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
that the temperature was maintained at 70°
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
TEMPERATURE
|
Details
|
a constant temperature was maintained
|
Type
|
STIRRING
|
Details
|
the solution was continually stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
after a clear diminution of the reaction
|
Type
|
TEMPERATURE
|
Details
|
a slow increase of temperature, degree by degree in one minute
|
Duration
|
1 min
|
Type
|
CUSTOM
|
Details
|
was allowed until a temperature of 110°
|
Type
|
TEMPERATURE
|
Details
|
The mixture was maintained at this temperature for 15 minutes more
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
the flow of the cooling water was terminated
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the reacting mixture raised by itself
|
Type
|
CUSTOM
|
Details
|
a temperature of 138°
|
Type
|
WAIT
|
Details
|
At this temperature the reaction was completed in 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
condensed
|
Type
|
DISTILLATION
|
Details
|
by distilling off about 3 liters, mainly water and nitric acid (i.e. diluted nitric acid), whereby after this treatment the
|
Type
|
TEMPERATURE
|
Details
|
cooling of the mixture
|
Type
|
ADDITION
|
Details
|
following charge
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC(=CN1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |